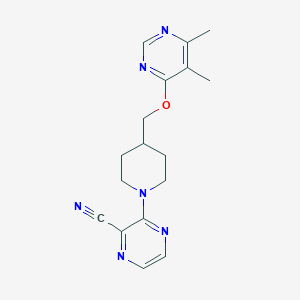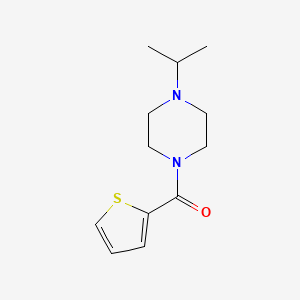
5-(1-Bromoethyl)-2-fluoropyridine
Übersicht
Beschreibung
5-(1-Bromoethyl)-2-fluoropyridine is an organic compound with the molecular formula C5H6BrFN. It belongs to a class of compounds known as halogenated pyridines and is used in a variety of scientific applications. This compound is a colorless solid with a low melting point. Its structure consists of a five-membered ring with a bromoethyl group and a fluorine atom attached. It is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
- Application : It facilitates the synthesis of polymers, such as polystyrene and polyp-methoxystyrene, via atom transfer radical polymerization (ATRP). ATRP is a versatile technique for designing well-defined macromolecules with controlled molecular weights and narrow polydispersities .
- Application : In the presence of a chiral cyclic guanidine, it enables the enantioselective esterification of benzoic acid. Asymmetric esterification is crucial for creating optically active compounds with specific stereochemistry .
- Application : It participates in the synthesis of various organic molecules, including peptides, proteins, and other complex structures. Researchers can modify its fluorine and bromine substituents to create diverse chemical entities .
- Application : Researchers explore its use in designing novel fluorinated heterocycles. These compounds find applications in medicinal chemistry, agrochemicals, and materials science .
- Application : Researchers investigate its potential as a ligand in coordination chemistry. By forming complexes with transition metals, it can catalyze various reactions, such as cross-coupling and C-H activation .
- Application : Scientists explore the incorporation of fluorine atoms into drug molecules to improve bioavailability, metabolic stability, and binding affinity. 5-(1-Bromoethyl)-2-fluoropyridine could serve as a precursor for developing fluorinated pharmaceuticals .
Radical Polymerization Initiator
Asymmetric Esterification Catalyst
Building Block in Organic Synthesis
Fluorinated Heterocyclic Chemistry
Transition Metal Complex Ligand
Fluorine-Containing Pharmaceuticals
Safety and Hazards
Wirkmechanismus
Target of Action
Bromoethyl compounds, such as 1-bromoethylbenzene, are known to be used in organic synthesis . They can act as reagents to introduce a phenyl group into other compounds .
Mode of Action
Bromoethyl compounds are known to undergo nucleophilic substitution reactions . In these reactions, an alkoxide ion acts as a nucleophile and substitutes for the bromine atom in the bromoethyl group . This reaction is typically facilitated by the use of a strong base .
Biochemical Pathways
Bromoethyl compounds are known to be used in the synthesis of various organic compounds . The introduction of a phenyl group into these compounds can potentially alter their biochemical pathways.
Pharmacokinetics
The physical properties of similar bromoethyl compounds, such as 1-bromoethylbenzene, suggest that they are lipophilic and may be absorbed well in the body .
Result of Action
The introduction of a phenyl group into other compounds can potentially alter their molecular structure and function .
Action Environment
The reactivity of bromoethyl compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Eigenschaften
IUPAC Name |
5-(1-bromoethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSNVQYUWJDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-2-fluoropyridine | |
CAS RN |
1253571-23-1 | |
| Record name | 5-(1-bromoethyl)-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

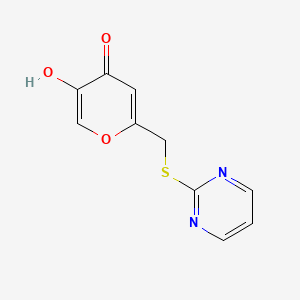
![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)
![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)

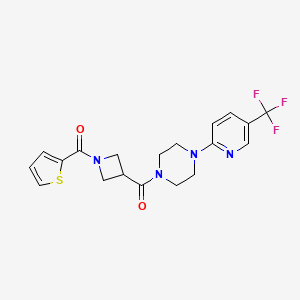
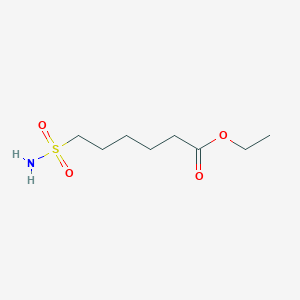

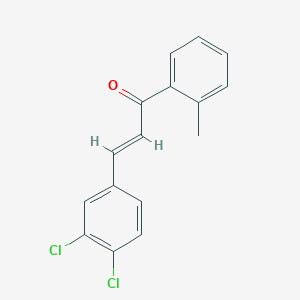
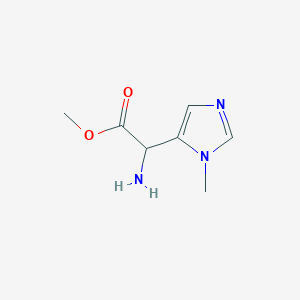
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831682.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)
